N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethyl-N-phenylbenzamide
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Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethyl-N-phenylbenzamide is a useful research compound. Its molecular formula is C19H19NO3S and its molecular weight is 341.43. The purity is usually 95%.
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Scientific Research Applications
Protective Group in Synthesis The 3,4-dimethoxybenzyl moiety, structurally similar to the chemical , has been utilized as a protective group for 1,2-thiazetidine 1,1-dioxide derivatives. The protective group is effectively removed by 2,3-dichloro 5,6-dicyanobenzoquinone, with the yield influenced by the substituents on the 3-phenyl ring (Grunder-Klotz & Ehrhardt, 1991).
Precursor in Ylide Synthesis N-Phenylbenzamide derivatives have been involved in the synthesis of highly stabilized ylides. The reaction of N-Phenylbenzamide with dimethyl acetylenedicarboxylate in the presence of triphenylphosphine forms substituted ylides. The structure of these compounds has been confirmed through spectroscopic methods (Ramazani & Karimi-Avargani, 2002).
Crystal Structure Elucidation The crystal structure of a related compound, containing an N-phenylbenzamide moiety, has been determined by X-ray diffraction. This research offers insights into the structural parameters and could be referenced for similar compounds (Bruno et al., 2010).
Chemical Reactivity and Binding Studies have reported the synthesis and binding properties of benzamide derivatives, particularly focusing on receptor binding and inhibitory actions in biological systems. These compounds offer insights into chemical reactivity and potential biological interactions (Xu et al., 2005).
Synthesis and Evaluation of Derivatives Research has been conducted on the synthesis of N-phenylbenzamide derivatives, evaluating their various biological activities. Such studies provide a foundation for understanding the synthesis pathways and potential applications of these derivatives in different fields (Purnama Sary et al., 2015).
Physicochemical Properties and Applications Studies have also investigated the physicochemical properties and potential applications of N-phenylbenzamide derivatives in various domains, including their solubility, thermal stability, and potential as building blocks in organic synthesis (Behniafar & Haghighat, 2006).
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4-dimethyl-N-phenylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-14-8-9-16(12-15(14)2)19(21)20(17-6-4-3-5-7-17)18-10-11-24(22,23)13-18/h3-12,18H,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCXHTAYDBAZBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.